N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide
Description
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide is a synthetic compound featuring a pyrazole core substituted with methyl groups at the 1- and 5-positions, linked via an ethyl chain to a cinnamamide moiety.
Properties
IUPAC Name |
(E)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-12-15(18-19(13)2)10-11-17-16(20)9-8-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDVCOHOKVFJI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)CCNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Alkylation: The next step involves the alkylation of the pyrazole ring.
Amidation: The final step is the formation of the cinnamamide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, bases like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide serves as a versatile building block for the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways, particularly in the development of pyrazole-based derivatives.
Biological Research
The compound has shown promise in biological applications, particularly as a probe for studying enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action : The interaction of this compound with biological macromolecules is facilitated by hydrogen bonding and π-π stacking with aromatic residues in proteins. This can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Medicinal Applications
The pharmacological potential of this compound includes:
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against pathogens like Mycobacterium marinum.
- Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory properties relevant for treating conditions such as arthritis.
- Anticancer Potential : Research indicates that related compounds can inhibit cancer cell proliferation in various cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells.
Case Study 1: Antimicrobial Evaluation
A study evaluated several cinnamamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Assessment
In vitro studies demonstrated that this compound could inhibit cyclooxygenase enzymes involved in inflammation pathways. This suggests its potential use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to enzymes and receptors. The cinnamamide moiety may enhance lipophilicity, facilitating membrane permeability and intracellular access .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key structural differences between the target compound and analogs include:
- Substituent Diversity: Unlike the chloro, cyano, and aryl groups in compounds like 3a–3p (), the target compound features a 1,5-dimethylpyrazole ethyl group and a cinnamoyl moiety.
- Hydrogen Bonding : Pyrazole-carboxamides often form intermolecular hydrogen bonds (e.g., N–H···O=C) critical for crystal packing and stability . The ethyl linker in the target compound may reduce hydrogen-bonding capacity compared to direct aryl-carboxamide linkages.
Physicochemical Properties
A comparison of select analogs is provided below:
†Estimated from similar compounds.
Crystallographic and Computational Insights
While crystallographic data for the target compound are absent in the evidence, tools like SHELX and WinGX () are routinely used for structural elucidation of pyrazole derivatives. Molecular modeling studies on 1,5-diarylpyrazole carboxamides () highlight the importance of substituent geometry in dictating binding affinity, suggesting that the 1,5-dimethylpyrazole group in the target compound may sterically hinder interactions compared to smaller substituents .
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide (CAS No. 2035001-57-9) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 269.34 g/mol. The compound features a cinnamamide backbone linked to a pyrazole moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2035001-57-9 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with cinnamic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of cinnamide derivatives, including this compound, against various cancer cell lines. For instance, the compound has shown promising antiproliferative activity against HepG2 liver cancer cells using the MTT assay. The IC50 value, which indicates the concentration required to inhibit cell growth by 50%, varies among different derivatives but suggests that structural modifications can significantly enhance activity .
Table 1: Antiproliferative Activity Against HepG2 Cells
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Staurosporin (reference standard) | 0.25 |
The mechanism through which this compound exerts its effects may involve the modulation of apoptotic pathways. Studies indicate that compounds in this class can activate pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl2. This shift promotes apoptosis in cancer cells .
Antimicrobial Properties
Cinnamamide derivatives have also been investigated for their antimicrobial activities. Some studies report that modifications in the structure can lead to enhanced antibacterial effects against various strains of bacteria, indicating potential applications in treating infections .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| Reference Antibiotic | Streptomycin | Strong |
Case Studies and Research Findings
Several case studies highlight the significance of structural modifications in enhancing the biological activity of cinnamamide derivatives:
- Anticancer Efficacy : In a comparative study of various cinnamide derivatives, it was found that those with specific substitutions on the pyrazole ring exhibited significantly higher cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .
- Antioxidant Activity : Certain derivatives demonstrated notable antioxidant properties through DPPH scavenging assays, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or coupling reactions involving pyrazole intermediates. For example, K₂CO₃ in DMF can facilitate alkylation of pyrazole derivatives with chloroacetamide groups (as seen in structurally similar compounds) . Optimize solvent polarity (e.g., DMF vs. acetonitrile) and temperature (room temperature vs. reflux) to improve yield. Monitor reaction progress via TLC or LCMS.
- Structural Validation : Confirm purity via HPLC (>95%) and characterize intermediates using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
- Spectroscopy : Assign proton environments using ¹H NMR (e.g., pyrazole methyl groups at δ ~2.1–2.5 ppm, cinnamamide aromatic protons at δ ~7.2–7.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL . Analyze hydrogen-bonding networks with Mercury or OLEX2 .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy.
- Stability : Perform accelerated degradation studies under varying pH (3–9), temperatures (4–40°C), and light exposure. Monitor via LCMS for hydrolytic cleavage of the amide bond .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets like GADD34:PP1?
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into the enzyme active site (PDB: 3QDD). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge assignment .
- Key Interactions : Identify hydrogen bonds (e.g., between the cinnamamide carbonyl and Tyr/Arg residues) and hydrophobic contacts with RMSD <1.5 Å. Compare binding energies (ΔG ~-12 kcal/mol) to known inhibitors .
Q. How do crystallographic data resolve contradictions in hydrogen-bonding patterns or conformational flexibility?
- Discrepancy Analysis : Compare multiple crystal structures (e.g., polymorphs or solvates) to assess conformational variability. For example, hydrogen bonds between pyrazole NH and solvent molecules may stabilize different packing modes .
- Refinement Strategies : Apply twin refinement in SHELXL for twinned crystals or use PLATON to validate hydrogen-bond geometry (bond angles: 120–180°, distances: 2.5–3.2 Å) .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Assay Design : Standardize enzyme inhibition protocols (e.g., GADD34:PP1 phosphatase assays) with positive controls (e.g., salubrinal). Use kinetic analysis (IC₅₀, Ki) to account for competitive vs. non-competitive inhibition .
- Data Validation : Replicate experiments across independent labs. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Modification Sites : Functionalize the pyrazole methyl groups (e.g., replace with CF₃ for metabolic stability) or introduce electron-withdrawing groups on the cinnamamide phenyl ring to enhance π-π stacking .
- Biological Testing : Screen analogs for improved IC₅₀ against target enzymes and reduced cytotoxicity (MTT assays in HEK293 cells). Prioritize derivatives with ClogP <3 for better bioavailability .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
